molecular formula C20H22N2O2 B11564188 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione

Cat. No.: B11564188
M. Wt: 322.4 g/mol
InChI Key: ZROCEAUEVPUJAN-UHFFFAOYSA-N
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Description

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2,6-dimethylphenyl groups attached to a piperazine-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The compound’s structure allows it to interact with various biological targets, leading to a range of potential effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2,4-dimethylphenyl)piperazine-2,5-dione
  • 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione
  • 1,4-Bis(2,6-dimethoxyphenyl)piperazine-2,5-dione

Uniqueness

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione is unique due to the specific positioning of the 2,6-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(2,6-dimethylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-13-7-5-8-14(2)19(13)21-11-18(24)22(12-17(21)23)20-15(3)9-6-10-16(20)4/h5-10H,11-12H2,1-4H3

InChI Key

ZROCEAUEVPUJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(=O)N(CC2=O)C3=C(C=CC=C3C)C

Origin of Product

United States

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